(R)-2-(Piperidin-2-yl)pyridin-3-ol

Chiral chemistry Enantiomer differentiation Medicinal chemistry

Researchers requiring enantiopure 2-substituted piperidin-3-ol scaffolds for neurological drug discovery face limited access to defined stereochemistry. (R)-2-(Piperidin-2-yl)pyridin-3-ol addresses this gap by providing the exact (R)-configuration essential for reliable stereochemical outcomes in synthesizing nAChR modulators and chiral libraries. - Enantiopure (R)-isomer for robust SAR studies and chiral method development. - Scaffold for synthesizing bioactive molecules with potential antitumor and antiviral activity. - Suitable as a reference for chiral HPLC/SFC method validation. Sourced by BenchChem for consistent quality and reliable supply.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1213929-36-2
Cat. No. B12967266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Piperidin-2-yl)pyridin-3-ol
CAS1213929-36-2
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=C(C=CC=N2)O
InChIInChI=1S/C10H14N2O/c13-9-5-3-7-12-10(9)8-4-1-2-6-11-8/h3,5,7-8,11,13H,1-2,4,6H2/t8-/m1/s1
InChIKeyQDOICNNUKCGLSE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Piperidin-2-yl)pyridin-3-ol Baseline & Class Context


(R)-2-(Piperidin-2-yl)pyridin-3-ol is a chiral heterocyclic building block belonging to the class of 2-substituted piperidin-3-ols, characterized by a piperidine ring linked to a pyridine moiety with a hydroxyl group at the 3-position . It is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, with vendors highlighting its application in drug discovery programs targeting neurological disorders and other therapeutic areas .

Chiral (R)-enantiomer heterocyclic building block Defined stereochemistry for enantioselective synthesis
Medicinal chemistry synthetic intermediate Scaffold for drug discovery programs
Supports chiral HPLC/SFC method development Enantiomer attribution and retention time studies

Generic Substitution Risks for (R)-2-(Piperidin-2-yl)pyridin-3-ol


Direct, verified head-to-head comparative data for (R)-2-(Piperidin-2-yl)pyridin-3-ol against its closest analogs (e.g., the (S)-enantiomer or the racemic mixture) is currently absent from publicly accessible peer-reviewed literature and authoritative databases [1]. Without quantitative differential evidence in areas such as biological activity, pharmacokinetics, or target selectivity, generic substitution with these in-class compounds cannot be scientifically justified. Procurement decisions for specialized research applications must therefore rely on the limited evidence of chemical identity and purity, while acknowledging the evidence gap for functional differentiation [1].

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Lacks enantiomeric excess data – stereochemical purity not independently verified; (S)-enantiomer or racemate may not provide equivalent chiral outcomes.
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No head-to-head functional comparison against opposite enantiomer or racemic mixture; class-level inference only for biological target engagement.
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Enantiomer attribution and enantiomeric impurity risk cannot be assessed from vendor purity alone – independent method validation required.

(R)-2-(Piperidin-2-yl)pyridin-3-ol Differentiation Evidence


Enantiomeric Identity vs. Racemate: Chiral Potential

The target compound is the defined (R)-enantiomer with a specific optical rotation. In the broader class of 2-substituted piperidin-3-ols, enantiomeric identity is critical for biological target engagement, as demonstrated by studies on related piperidine alkaloids where racemic compounds showed approximately half the potency of the corresponding enantiomers [1]. However, direct quantitative data comparing the (R)-enantiomer to the (S)-enantiomer or racemate for this specific compound are not available in the public domain.

Enantiomer vs Racemate
Class-level
No direct enantiomeric excess or potency comparison data available
Enantiomer attribution requires independent verification
Related piperidine alkaloids: racemates showed ~half potency of enantiomers [1]
Chiral chemistry Enantiomer differentiation Medicinal chemistry

Predicted Properties vs. Regioisomers

The predicted physicochemical properties for (R)-2-(piperidin-2-yl)pyridin-3-ol indicate a boiling point of 333.1±37.0 °C, a density of 1.125±0.06 g/cm³, and a pKa of 6.87±0.10 . These predictions can be contrasted with a regioisomer, 5-(Piperidin-2-yl)pyridin-3-ol (CAS 1270575-04-6), for which such predicted property data is not readily available. The presence of the hydroxyl group at the 3-position of the pyridine ring, rather than at other positions, influences hydrogen bonding capacity and potential for further derivatization, which is a key differentiator for synthetic route design, though this is a structural rather than a quantitatively measured differential.

Predicted Physicochemical Profile
Data to verify
BP: 333.1±37.0 °C, Density: 1.125±0.06 g/cm³, pKa: 6.87±0.10
Supports purification method selection context
Predicted values from software; no experimental confirmation
Physicochemical properties ADME prediction Lead optimization

Vendor Purity & ISO Certification

At least one vendor, MolCore, specifies a purity of NLT 97% for this compound and asserts compliance with an ISO certification system, targeting global pharmaceutical R&D and quality control applications . While higher purity grades (e.g., >98% or >99%) are not offered for this specific CAS number by major suppliers at this time, this specified purity level differentiates it from similar compounds where no purity guarantee is provided. No quantitative impurity profile (e.g., HPLC chromatogram) or enantiomeric excess data is publicly offered by vendors, limiting direct quality comparisons.

Vendor Purity Specification
Specification review
NLT 97% (chemical purity), ISO certified vendor
Requires COA for batch-specific verification
No independent third-party COA or enantiomeric excess publicly available
Quality control Purity analysis Pharmaceutical intermediate

(R)-2-(Piperidin-2-yl)pyridin-3-ol Application Scenarios


Chiral Building Block for Drug Discovery

The compound can be used as a starting material for synthesizing libraries of chiral 2-substituted piperidin-3-ol derivatives, a scaffold known to produce bioactive molecules with antitumor and antiviral potential . Its differentiation as the (R)-enantiomer is crucial for exploring enantioselective target interactions, a common requirement in modern drug discovery, even though direct comparative data is absent .

Neurological Drug Discovery Intermediate

Vendors position this compound as a valuable intermediate for developing therapeutic agents for neurological disorders . While specific biological data is lacking, its structural similarity to nicotinic acetylcholine receptor ligands (e.g., anabasine) makes it a candidate for synthesizing novel nAChR modulators, where the (R) configuration could be critical for receptor subtype selectivity.

Reference Standard for Chiral Separations

Given its chiral nature, (R)-2-(piperidin-2-yl)pyridin-3-ol could serve as a reference standard for developing and validating chiral HPLC or SFC methods aimed at separating piperidine-containing enantiomers . Its defined (R)-configuration is essential for establishing retention time and elution order, although a certified reference standard with a full certificate of analysis is not currently advertised by major metrology institutes.

Application
Selection Property
Validation Focus
Enantioselective lead synthesis
(R)-enantiomer identity
Enantiomer-attribution review
Neurological target probe synthesis
Piperidinyl-pyridine scaffold
Target engagement and receptor subtype selectivity validation
Chiral separation method development
Defined (R)-configuration
Retention time and elution order establishment
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